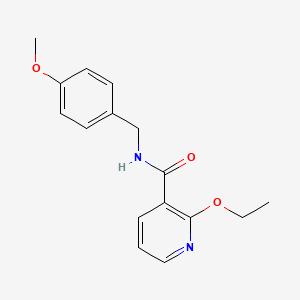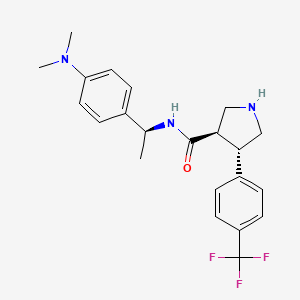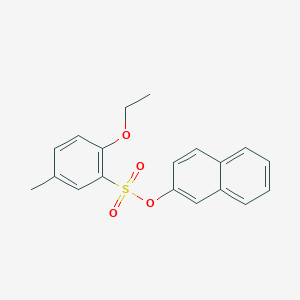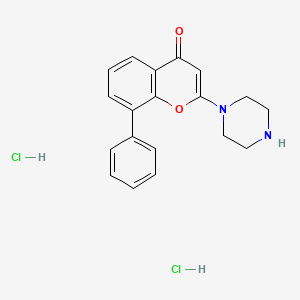
2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Potential Anticancer Applications
2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, as part of the chromone family, has shown potential in the development of anticancer drugs. Chromones provide a backbone structure for synthesizing potent anticancer drugs. A study focusing on 3-(N-cyclicamino)chromones, a closely related compound, demonstrated high tumor specificity without inducing apoptosis, indicating potential for cytostatic growth inhibition with lower cytotoxicity against normal cells compared to other anticancer drugs like doxorubicin (Shi et al., 2018).
Neuroleptic Activity
Compounds similar to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride have been studied for their neuroleptic-like activities. A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, which share structural similarities, were synthesized and evaluated for potential neuroleptic activity. Some of these compounds showed neuroleptic effects potentially based on an antidopaminergic property, indicating the relevance of this chemical class in the development of novel neuroleptics (Hino et al., 1988).
Antiplatelet and Antithrombotic Properties
The chromone family, to which 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride belongs, has been investigated for its antiplatelet properties. One study synthesized a series of antiplatelet 2-morpholinylchromones, finding potent inhibitors of ADP-induced platelet aggregation. Some derivatives, including compounds structurally related to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, were active in preventing platelet-dependent thrombus formation, suggesting their potential application in cardiovascular disorders (Morris et al., 1993).
Analgesic Properties
Related compounds in the chromone family have been screened for analgesic properties. A series of (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, which bear resemblance to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, demonstrated significant analgesic activities, suggesting potential for pain management applications (Manoury et al., 1979).
Anticonvulsant and Antimicrobial Activities
Another study synthesized derivatives of 4H-pyran-4-one for evaluating potential anticonvulsant activity. Mannich bases prepared from substituted piperazine derivatives showed promising results in anticonvulsant tests. Some compounds within this chemical class also exhibited antimicrobial activities against various bacteria and fungi (Aytemir et al., 2004).
Neuroprotective Effects
Bay X 3702, a compound closely related to 2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride, demonstrated neuroprotective potency. This compound inhibited ischemia-induced excessive release of glutamate and was effective in rescuing cultured hippocampal neurons subjected to excitotoxic damage. This indicates the potential of this chemical class in treating conditions like ischemic stroke or brain trauma (Semkova et al., 1998).
Future Directions
properties
IUPAC Name |
8-phenyl-2-piperazin-1-ylchromen-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2.2ClH/c22-17-13-18(21-11-9-20-10-12-21)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;;/h1-8,13,20H,9-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUISTZFSXPSDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperazinyl)-8-phenyl-4h-1-benzopyran-4-one dihydrochloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2630296.png)
![(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2630297.png)
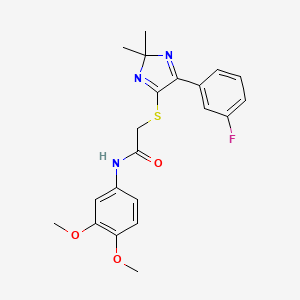
![4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2630301.png)
![N-(Cyanomethyl)-N,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2630302.png)
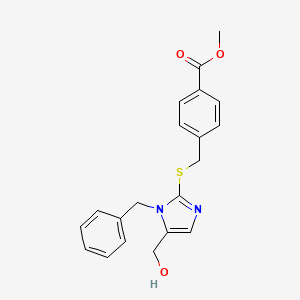
![2-[1-(Hydroxyimino)ethyl]benzofuran](/img/structure/B2630308.png)
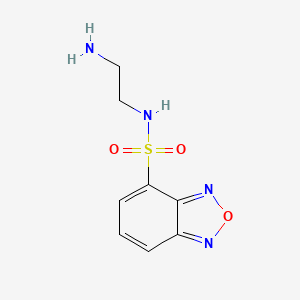
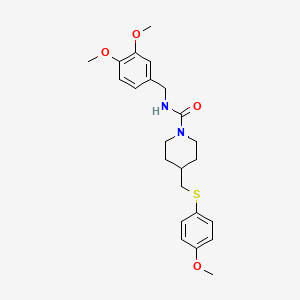
![ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2630311.png)
